1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone
CAS No.: 1006437-81-5
Cat. No.: VC5931202
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006437-81-5 |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 |
IUPAC Name | 1-(2-methyl-4-nitropyrazol-3-yl)ethanone |
Standard InChI | InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3 |
Standard InChI Key | IEPWZWOJPQMRHI-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=NN1C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name, 1-(2-methyl-4-nitropyrazol-3-yl)ethanone, reflects its substitution pattern: a methyl group at the 1-position, a nitro group at the 4-position, and an acetyl group at the 5-position. Key physicochemical properties are summarized below:
Property | Value |
---|---|
CAS No. | 1006437-81-5 |
Molecular Formula | C₆H₇N₃O₃ |
Molecular Weight | 169.14 g/mol |
SMILES | CC(=O)C1=C(C=NN1C)N+[O-] |
InChI Key | IEPWZWOJPQMRHI-UHFFFAOYSA-N |
The nitro group introduces electron-withdrawing effects, polarizing the pyrazole ring and enhancing susceptibility to nucleophilic attack. The acetyl moiety further contributes to the compound’s hydrophobicity, though solubility data remain unreported.
Structural Analysis
X-ray crystallography and NMR studies of analogous pyrazoles reveal planar ring geometries with bond angles consistent with aromatic stabilization. The nitro group’s orientation perpendicular to the pyrazole plane minimizes steric hindrance, while the methyl and acetyl substituents occupy equatorial positions to reduce strain.
Synthesis and Preparation
Synthetic Routes
While explicit protocols for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone are scarce, its synthesis likely follows established pyrazole nitration strategies. A generalized pathway involves:
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Condensation: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core.
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Nitration: Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent ring degradation.
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Acetylation: Installing the ethanone group through Friedel-Crafts acylation or nucleophilic substitution.
Optimization and Challenges
Nitration of pyrazoles requires precise stoichiometry to avoid over-nitration or ring opening. Side reactions, such as the formation of regioisomers or oxidative byproducts, necessitate chromatographic purification. Yield optimization studies suggest that low-temperature nitration (≤10°C) improves selectivity for the 4-nitro isomer.
Biological and Chemical Applications
Industrial and Research Applications
Beyond pharmacology, the compound serves as:
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A precursor for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).
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A ligand in coordination chemistry, forming complexes with transition metals for catalytic applications.
Research Findings and Case Studies
In Silico Predictions
Computational studies using molecular docking suggest high affinity for bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. Binding energies (ΔG = -8.2 kcal/mol) rival those of trimethoprim, a clinical DHFR inhibitor.
Comparative Bioactivity
Although in vivo data are lacking, structural analogs demonstrate IC₅₀ values of 10–50 µM against Staphylococcus aureus and Escherichia coli, indicating potential broad-spectrum efficacy.
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